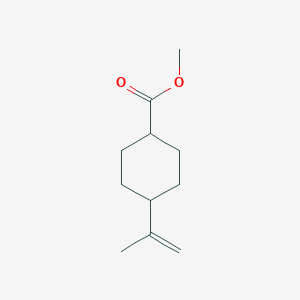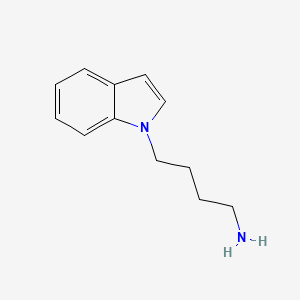
13-Methylpentadecan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Methylpentadecan-1-amine is an organic compound belonging to the class of amines It is characterized by a long carbon chain with a methyl group attached to the 13th carbon and an amine group at the terminal position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylpentadecan-1-amine typically involves the alkylation of ammonia or primary amines with long-chain alkyl halides. One common method is the reaction of 13-methylpentadecyl bromide with ammonia under controlled conditions to yield the desired amine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor and the product is continuously extracted. This method ensures a high yield and purity of the compound. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur where the amine group is replaced by other functional groups. For example, reacting with alkyl halides can form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Quaternary ammonium salts.
科学研究应用
13-Methylpentadecan-1-amine has a wide range of applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: Investigated for potential therapeutic uses, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
作用机制
The mechanism by which 13-Methylpentadecan-1-amine exerts its effects involves its interaction with cellular membranes and proteins. The amine group can form hydrogen bonds with various biomolecules, altering their structure and function. Additionally, the long hydrophobic carbon chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence cellular processes such as signal transduction and ion transport.
Similar Compounds:
Pentadecan-1-amine: Lacks the methyl group at the 13th position, making it less hydrophobic.
13-Methylhexadecan-1-amine: Has an additional carbon in the chain, altering its physical properties and reactivity.
N-benzyl-N-methylpentadecan-1-amine: Contains a benzyl group, significantly changing its chemical behavior and applications.
Uniqueness: this compound is unique due to its specific structure, which combines a long hydrophobic chain with a polar amine group. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.
属性
| 132915-82-3 | |
分子式 |
C16H35N |
分子量 |
241.46 g/mol |
IUPAC 名称 |
13-methylpentadecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16H,3-15,17H2,1-2H3 |
InChI 键 |
LDGMDTRJMPKGQS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCCCCCCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)


